molecular formula C13H21NO B12100089 {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine

{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B12100089
M. Wt: 207.31 g/mol
InChI Key: ZZVVRKVSSUVOFS-UHFFFAOYSA-N
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Description

{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine is an organic compound with the molecular formula C₁₃H₂₁NO It is a derivative of phenethylamine, characterized by the presence of an ethoxymethyl group attached to the phenyl ring and an isopropyl group attached to the amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-(ethoxymethyl)benzyl chloride and isopropylamine.

    Reaction Conditions: The reaction involves nucleophilic substitution, where isopropylamine displaces the chloride ion from 2-(ethoxymethyl)benzyl chloride. This reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

Chemistry

In organic synthesis, {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine serves as a versatile intermediate for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancers.

Industry

In the chemical industry, this compound is used as a building block for the synthesis of various fine chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and isopropyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding kinetics and molecular interactions help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the ethoxymethyl and isopropyl groups.

    2-(Methoxymethyl)phenyl)methylamine: Similar structure but with a methoxymethyl group instead of ethoxymethyl.

    N-Isopropylphenethylamine: Similar structure but without the ethoxymethyl group.

Uniqueness

{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine is unique due to the presence of both the ethoxymethyl and isopropyl groups. These groups enhance its chemical reactivity and biological activity, making it distinct from other phenethylamine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[[2-(ethoxymethyl)phenyl]methyl]propan-2-amine

InChI

InChI=1S/C13H21NO/c1-4-15-10-13-8-6-5-7-12(13)9-14-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

ZZVVRKVSSUVOFS-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=CC=C1CNC(C)C

Origin of Product

United States

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